3-Acetamido-5-chloro-2-benzofurancarboxylic acid
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Overview
Description
3-acetamido-5-chloro-2-benzofurancarboxylic acid is a member of benzofurans.
Scientific Research Applications
Synthesis and Preparation
- A study by Dudley, Morshed, and Hossain (2009) discusses the preparation of related 3-Benzofurancarboxylic acid derivatives, focusing on convenient methods and safety in synthesis.
Antimicrobial Properties
- Research by Kossakowski et al. (2010) and Ostrowska et al. (2013) identified antimicrobial activities in benzofurancarboxylic acid derivatives against various bacteria and fungi, highlighting their potential in fighting infections.
Application in Cytotoxicity and Anti-inflammatory Agents
- A study by Kossakowski et al. (2005) and Radwan, Shehab, and El-Shenawy (2009) explored derivatives of benzofurancarboxylic acids for their cytotoxic potential against cancer cell lines and anti-inflammatory properties.
Intermediates in Drug Synthesis
- Research by Willemsens et al. (2004) describes the synthesis of a benzofurancarboxylic acid derivative as an intermediate in the creation of pharmaceuticals, emphasizing the importance of these compounds in drug development.
Structural and Chemical Analysis
- Investigations by García-Martín, de Paz Báñez, and Galbis (2000) and Bhagyasree et al. (2013) detail the structural and chemical analysis of benzofurancarboxylic acid derivatives, contributing to a deeper understanding of their properties and potential applications.
Properties
Molecular Formula |
C11H8ClNO4 |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
3-acetamido-5-chloro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-5(14)13-9-7-4-6(12)2-3-8(7)17-10(9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
WDSQIXUDTWCQJO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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